N-[4-(propionylamino)phenyl]butanamide
Description
Properties
IUPAC Name |
N-[4-(propanoylamino)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-5-13(17)15-11-8-6-10(7-9-11)14-12(16)4-2/h6-9H,3-5H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGVIQHVRRIKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Preliminary studies indicate that N-[4-(propionylamino)phenyl]butanamide may possess anti-inflammatory and analgesic properties. These activities are thought to be linked to its interactions with biological pathways involved in pain perception and inflammation. The specific mechanisms of action are still under investigation; however, initial findings suggest potential binding affinities to receptors involved in these processes.
Therapeutic Applications
This compound has potential applications in treating conditions associated with inflammation and pain. Its structural features suggest it may interact with key receptors or enzymes involved in these pathways. Further research is needed to elucidate its precise therapeutic effects.
Case Studies
- Anti-Inflammatory Studies : Research has indicated that derivatives of butanamide compounds exhibit significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6. In vitro studies demonstrated that certain derivatives effectively suppressed these cytokines without hepatotoxicity, suggesting a promising avenue for developing anti-inflammatory therapies .
- Pharmacological Evaluations : Investigations into the binding affinities of this compound to various receptors involved in pain signaling pathways are ongoing. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate these interactions further.
Comparison with Similar Compounds
The following analysis compares N-[4-(propionylamino)phenyl]butanamide with structurally related butanamide derivatives, focusing on substituent effects, biological activities, and applications.
Substituent Variations on the Phenyl Ring
Table 1: Key Structural and Functional Differences
| Compound Name | Substituent(s) on Phenyl Ring | Biological Activity | Key References |
|---|---|---|---|
| This compound (Target) | Propionylamino (-NHCOCH2CH3) | Hypothesized anti-inflammatory | - |
| N-[4-(acetylamino)phenyl]-3-oxobutanamide | Acetylamino (-NHCOCH3) + 3-oxo group | Anti-inflammatory (COX inhibition) | |
| N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide | Aminomethyl (-CH2NH2) + phenoxy | Anticancer, neuroprotective | |
| 4-(4-Ethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide | Morpholine + ethylphenoxy | Enzyme/receptor modulation | |
| N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide | Bicyclic diazabicyclo group | Antitumor |
Key Observations:
- Propionylamino vs.
- Phenoxy vs. Amino Substituents: Compounds with phenoxy groups (e.g., ) exhibit varied bioactivity, such as anticancer effects, likely due to interactions with aromatic receptors. In contrast, aminomethyl groups () may facilitate hydrogen bonding with biological targets.
- Complex Substituents : Bicyclic or heterocyclic substituents (e.g., ) often correlate with high specificity for enzyme inhibition, as seen in antitumor activity.
Table 2: Activity Comparison Based on Substituent Type
| Substituent Class | Example Compound | Target Pathway/Activity | Efficacy Notes |
|---|---|---|---|
| Acylated Amino | N-[4-(acetylamino)phenyl]-3-oxobutanamide | COX inhibition (anti-inflammatory) | Moderate potency, similar to NSAIDs |
| Alkyl/Aryl Ethers | 4-(4-Ethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide | Enzyme modulation (e.g., kinases) | High specificity due to morpholine |
| Heterocyclic | N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide | DNA replication (antitumor) | Potent cytotoxic activity |
| Propionylamino (Target) | This compound | Hypothesized: Inflammatory pathways | Predicted enhanced pharmacokinetics vs. acetyl analogs |
Mechanistic Insights:
- The 3-oxo group in may facilitate keto-enol tautomerism, enhancing interaction with COX enzymes.
- Morpholine substituents () contribute to solubility and target engagement via hydrogen bonding.
- The propionylamino group’s longer alkyl chain could reduce metabolic degradation compared to acetyl derivatives, extending half-life.
Q & A
Q. Optimization Tips :
- Temperature control : Lower temperatures (0–5°C) during acylation minimize side reactions.
- Catalyst use : Add catalytic 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency .
- Solvent selection : Anhydrous THF improves solubility of intermediates compared to dichloromethane .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the propionylamino (–NHCOCH₂CH₃) and butanamide (–CONH–) groups. For example, the amide proton typically resonates at δ 6.5–7.5 ppm in DMSO-d₆ .
High-Performance Liquid Chromatography (HPLC) :
- Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%). Retention time ~8–10 minutes .
Mass Spectrometry (ESI-MS) :
- Expected m/z: Calculated for C₁₃H₁₇N₂O₂ ([M+H]⁺): 233.12 .
Data Interpretation : Cross-validate NMR splitting patterns with computational tools (e.g., ChemDraw) to resolve structural ambiguities .
Advanced: How does the propionylamino group influence this compound’s reactivity in nucleophilic substitution compared to morpholine or benzyloxy analogs?
Methodological Answer:
The propionylamino group (–NHCOCH₂CH₃) impacts reactivity via:
Electron-withdrawing effects : Reduces electron density on the phenyl ring, slowing electrophilic substitution but enhancing nucleophilic acyl substitution (e.g., hydrolysis under acidic conditions).
Steric hindrance : Bulkier than morpholine (–N(CH₂CH₂)₂O) but less than benzyloxy (–OCH₂C₆H₅), affecting regioselectivity in cross-coupling reactions.
Q. Experimental Validation :
- Compare reaction rates with analogs (e.g., N-[4-(morpholin-4-yl)phenyl]butanamide) in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ catalyst and track progress via TLC .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antitumor effects) of this compound?
Methodological Answer:
Contradictions may arise from:
Dose-dependent effects : Perform dose-response assays (e.g., 0.1–100 µM) in cell lines (e.g., HeLa, RAW 264.7 macrophages).
Target selectivity : Use molecular docking to predict binding affinity for enzymes like cyclooxygenase-2 (COX-2) vs. leukotriene A4 hydrolase (LTA4H).
Metabolic stability : Assess hepatic microsomal stability to rule out metabolite-driven activities .
Case Study : A structural analog, 4-amino-N-[4-(benzyloxy)phenyl]butanamide, showed anti-inflammatory activity via LTA4H inhibition (IC₅₀ = 2.1 µM) but no cytotoxicity up to 50 µM .
Basic: What are the recommended storage conditions for this compound based on its physicochemical properties?
Methodological Answer:
-
Storage : Protect from light in amber glass vials at –20°C.
-
Stability : Hydrolytically stable in neutral pH but degrades in strong acids/bases.
-
Solubility :
Solvent Solubility (mg/mL) DMSO 25–30 Ethanol 10–15 Water <1
Handling : Use desiccants (silica gel) to prevent moisture absorption .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?
Methodological Answer:
Modify the propionylamino group : Replace with trifluoropropionyl (–NHCOCF₂CH₃) to enhance metabolic stability.
Vary the butanamide chain : Introduce methyl branches to improve lipophilicity (logP) and blood-brain barrier penetration.
Biological Testing :
- Compare IC₅₀ values against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
Q. Example SAR Table :
| Derivative | R Group | IC₅₀ (EGFR, µM) | LogP |
|---|---|---|---|
| Parent compound | –NHCOCH₂CH₃ | 12.4 | 2.1 |
| Trifluoropropionyl analog | –NHCOCF₂CH₃ | 8.7 | 2.5 |
| Methyl-butanamide | –CONHCH(CH₃)₂ | 6.9 | 3.0 |
Advanced: What computational methods predict the interaction of this compound with enzymatic targets like COX-2?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model binding poses in COX-2’s active site (PDB ID: 5KIR). Focus on hydrogen bonds between the amide group and Arg120/Tyr352.
Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes.
Free Energy Calculations : Apply MM-GBSA to estimate binding affinity (ΔG). Correlate with experimental IC₅₀ values .
Validation : Cross-check with in vitro COX-2 inhibition assays using celecoxib as a positive control (IC₅₀ = 0.04 µM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
